molecular formula C8H11Br B14473890 4-Bromobicyclo[3.2.1]oct-2-ene CAS No. 67359-01-7

4-Bromobicyclo[3.2.1]oct-2-ene

Cat. No.: B14473890
CAS No.: 67359-01-7
M. Wt: 187.08 g/mol
InChI Key: RARITGXKHYFPFY-UHFFFAOYSA-N
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Description

4-Bromobicyclo[321]oct-2-ene is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms in the ring system This compound is part of the bicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine to the double bond of bicyclo[3.2.1]oct-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted bicyclo[3.2.1]oct-2-enes.

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Bicyclo[3.2.1]oct-2-ene.

Scientific Research Applications

4-Bromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobicyclo[32Its bicyclic structure also contributes to its unique chemical and physical properties .

Properties

CAS No.

67359-01-7

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

4-bromobicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H11Br/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-8H,1,3,5H2

InChI Key

RARITGXKHYFPFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=CC2Br

Origin of Product

United States

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